Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Description
Chemical Identity and Nomenclature
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a bicyclic organic compound with the molecular formula $$ \text{C}9\text{H}{16}\text{ClNO}_2 $$ and a molecular weight of 205.68 g/mol. Its IUPAC name is methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride , reflecting its stereochemistry and functional groups. The compound is a hydrochloride salt, formed by protonation of the tertiary nitrogen in the azabicyclo scaffold.
Key identifiers include:
- CAS Registry Number : 1403766-94-8
- SMILES : COC(=O)C1C2CCC1CNC2.Cl
- InChIKey : YYIIVSFTCKNFKZ-UHFFFAOYSA-N
The structural backbone integrates a methyl ester group at position 8 and a protonated nitrogen at position 3 within the bicyclic framework.
Structural Features of the Azabicyclo[3.2.1]octane Scaffold
The azabicyclo[3.2.1]octane system consists of a seven-membered ring system fused with a five-membered pyrrolidine-like ring (Figure 1). This scaffold is structurally analogous to tropane alkaloids but differs in nitrogen placement: the 3-aza configuration positions the nitrogen within the bicyclic system rather than at the bridgehead.
Key Structural Attributes:
Bicyclic Framework :
Functional Groups :
Stereochemical Considerations and Conformational Properties
The compound exhibits distinct stereochemistry due to its rigid bicyclic framework. X-ray studies of related azabicyclo[3.2.1]octane derivatives reveal a chair-envelope conformation for the six-membered ring, with the five-membered ring adopting an envelope shape.
Stereochemical Highlights:
- Chiral Centers : Positions 1 and 5 (R and S configurations, respectively).
- Conformational Flexibility : Limited due to ring strain, though solvation can induce minor shifts. For example, in polar solvents, the nitrogen’s protonation state stabilizes the chair conformation, while nonpolar solvents may favor boat-like distortions.
Physical and Chemical Properties
Physical Properties:
Chemical Properties:
Reactivity :
Stability :
Spectroscopic Data :
Properties
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIVSFTCKNFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride typically involves two main steps:
- Esterification of 3-azabicyclo[3.2.1]octane-8-carboxylic acid with methanol to form the methyl ester.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
This route is widely employed due to its straightforwardness and the availability of starting materials.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of 3-azabicyclo[3.2.1]octane-8-carboxylic acid with methanol | Acid or base catalysis; reflux | Optimized with catalysts to improve yield and purity |
| 2 | Conversion to hydrochloride salt | Addition of HCl in methanol or other solvent | Ensures formation of stable salt for handling and further use |
This method yields the target compound with molecular formula C9H16ClNO2 and molecular weight 205.68 g/mol.
Enantioselective Construction of the Bicyclic Scaffold
A critical aspect of preparing methyl 3-azabicyclo[3.2.1]octane derivatives is the stereoselective construction of the bicyclic core, which affects biological activity profoundly.
- Enantioselective strategies often start from acyclic precursors that contain stereochemical information, enabling stereocontrolled cyclization to the bicyclic system.
- Alternative approaches achieve stereochemical control directly during the formation of the bicyclic scaffold or via desymmetrization of achiral tropinone derivatives.
- These methods utilize chiral catalysts or auxiliaries to induce enantioselectivity and have been reviewed extensively in the literature.
These advanced synthetic routes provide access to enantiomerically enriched compounds, essential for pharmaceutical applications.
Detailed Synthetic Protocols from Literature
Synthesis via Hydrolysis and Protection (Proline Analogue Approach)
A related bicyclic amino acid, 8-azabicyclo[3.2.1]octane-1-carboxylic acid, was synthesized using:
- Starting material: Ethyl isocyanoacetate.
- Hydrolysis under reflux in 6N aqueous HCl to yield the amino acid hydrochloride quantitatively.
- Subsequent protection steps (e.g., Boc protection) under mild conditions.
- The overall yield was approximately 41%, with the procedure scalable for larger quantities.
Although this example focuses on a carboxylic acid derivative, similar hydrolysis and salt formation steps apply to methyl ester hydrochlorides.
Esterification and Salt Formation
- Esterification is typically performed by refluxing the carboxylic acid with methanol in the presence of acid catalysts.
- The hydrochloride salt is formed by treating the methyl ester with aqueous HCl, often in ethanol or similar solvents.
- Reaction conditions such as temperature (room temperature to reflux), reaction time (hours to overnight), and catalyst choice (e.g., sulfuric acid or HCl gas) influence yield and purity.
Advanced Synthetic Modifications and Functionalization
Patented methods provide additional insights into functionalizing the bicyclic scaffold and preparing related intermediates:
- Use of halo leaving groups (e.g., chloro) for further substitution reactions.
- N-alkylation reactions under inert conditions with bases like triethylamine or N,N-diisopropylethylamine.
- Activation of carboxylic acids using coupling agents such as N,N-carbonyl diimidazole (CDI), HATU, or EDC to facilitate amide bond formation or esterification.
- Formation of hydrochloride salts by treatment with aqueous 6N HCl at elevated temperatures (50–100 °C) for 1–3 hours to ensure complete conversion.
These methods enable the synthesis of diverse derivatives for pharmaceutical applications.
Summary Table of Preparation Methods
Research Findings and Optimization
- The stereoselective construction of the bicyclic core remains a key challenge; recent advances focus on direct stereocontrol during ring formation or desymmetrization of tropinone derivatives.
- Esterification and salt formation are well-established, but optimization of catalyst systems and reaction conditions can improve yield and reduce impurities.
- Hydrolysis under acidic conditions is efficient for converting protected intermediates to hydrochloride salts, facilitating purification and stability.
- The bicyclic scaffold serves as a valuable intermediate for further functionalization, including sulfonamide formation and N-alkylation, expanding its utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Analgesic Properties : Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride has been identified as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition leads to increased levels of palmitoylethanolamide (PEA), which is associated with anti-inflammatory and analgesic effects. In vivo studies have demonstrated significant reductions in pain-related behaviors, supporting its potential as an analgesic agent .
-
Synthesis of Complex Molecules
- The compound serves as a valuable building block in the synthesis of more complex nitrogen-containing heterocycles, particularly in the development of tropane alkaloids, which exhibit a wide range of biological activities . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been explored extensively, highlighting its importance in drug discovery and development.
- Pharmaceutical Development
Case Study 1: Analgesic Effects
In a study involving animal models, administration of this compound resulted in significant reductions in pain-related behaviors compared to control groups. This supports its potential use as an analgesic agent .
Case Study 2: Pharmacokinetics
Research has indicated favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics essential for therapeutic efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets would depend on the context of its use, such as in drug discovery or biochemical studies.
Comparison with Similar Compounds
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride (CAS: 1989558-84-0)
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1403766-87-9)
tert-Butyl endo/exo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 207405-68-3; 744183-20-8)
- Structural Features: Amino substituent at position 3 and Boc protection.
- Molecular Formula : C₁₂H₂₂N₂O₂.
- Key Differences: The amino group introduces hydrogen-bonding capability, which may enhance target binding affinity. Stereochemical differences (endo vs. exo) influence spatial orientation .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride (CAS: 2775928)
- Structural Features : Methyl group at position 8 and amine at position 3, with dihydrochloride salt.
- Molecular Formula : C₈H₁₈Cl₂N₂.
- Key Differences : The dihydrochloride salt increases water solubility, while the amine group enables covalent conjugation or salt bridge formation in biological systems .
Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: N/A)
- Structural Features : Diazabicyclo scaffold with a benzyl substituent.
- Molecular Formula : C₁₅H₂₀N₂O₂.
Comparative Analysis Table
Biological Activity
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (CAS No. 1403766-94-8) is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- CAS Number : 1403766-94-8
This compound acts primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is involved in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule that plays a crucial role in modulating inflammation and pain response. By inhibiting NAAA, this compound helps to preserve PEA levels, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the azabicyclo structure can significantly affect the biological activity of derivatives. For instance, a study identified various analogs with differing inhibitory potencies against NAAA, revealing that certain structural features contribute to enhanced efficacy .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole | 0.042 | Potent NAAA inhibitor |
| Methyl-phenoxy analogs | 0.291 - 8.71 | Varying degrees of inhibition based on substitution |
Anti-inflammatory Effects
The primary biological activity attributed to this compound is its anti-inflammatory properties, mediated through the inhibition of NAAA. Studies indicate that this compound can reduce inflammatory responses in various models, suggesting its potential application in treating chronic inflammatory diseases .
Analgesic Properties
In addition to anti-inflammatory effects, this compound has demonstrated analgesic properties by enhancing endogenous pain relief mechanisms via PEA stabilization. This dual action makes it a promising candidate for further development as a therapeutic agent for pain management .
Case Studies and Research Findings
- In Vivo Studies : Research involving animal models has shown that administration of this compound leads to significant reductions in pain-related behaviors, supporting its potential as an analgesic .
- Pharmacokinetics : Studies have assessed the pharmacokinetic profile of this compound, indicating favorable absorption and distribution characteristics which are critical for therapeutic efficacy .
- Comparative Studies : A comparative analysis with other known NAAA inhibitors revealed that methyl 3-azabicyclo[3.2.1]octane derivatives exhibit superior potency and selectivity, highlighting their potential as lead compounds in drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, and how can intermediates be optimized for yield?
- The compound is synthesized via multi-step processes involving cyclization and hydrogenolysis. For example, a related bicyclic structure (8-oxa-3-azabicyclo[3.2.1]octane hydrochloride) was prepared using Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde, followed by ditosylate formation and cyclization with benzylamine . Yield optimization requires strict control of acetonitrile content during hydrogenolysis to avoid impurities, with ethanol conditioning of equipment recommended. Intermediate purification (e.g., tert-butyl carbamate derivatives) via crystallization in 2-propanol/heptane mixtures improves final product purity .
Q. How can the stereochemical configuration of this compound be confirmed?
- Techniques include:
- NMR spectroscopy : Analysis of coupling constants and NOE correlations to determine axial/equatorial substituent orientations.
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar bicyclic compounds (e.g., endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .
Q. What analytical methods are critical for assessing purity and stability?
- HPLC-MS : Monitors residual solvents (e.g., acetonitrile) and degradation products. A C18 column with acetonitrile/water gradients is typical .
- Karl Fischer titration : Measures water content, critical for hygroscopic hydrochloride salts.
- Stability studies : Storage at +5°C in desiccated containers prevents hydrolysis of the ester group .
Advanced Research Questions
Q. How can synthetic scalability challenges (e.g., impurity formation) be mitigated during large-scale production?
- Process control : Implement in-process specifications for solvent residues (e.g., <0.1% acetonitrile) to prevent side reactions during hydrogenolysis .
- Alternative catalysts : Replace Pearlman’s catalyst (Pd(OH)₂/C) with PtO₂ in ethanol to reduce byproduct formation .
- Flow chemistry : Continuous processing minimizes batch-to-batch variability in cyclization steps .
Q. What strategies are effective for resolving contradictory pharmacological data in structure-activity relationship (SAR) studies?
- Binding assays : Use radiolabeled analogs (e.g., tritiated derivatives) to quantify affinity for target receptors (e.g., σ-1 or dopamine transporters) .
- Molecular docking : Compare conformational flexibility of the bicyclic core with analogs (e.g., 8-methyl-3-azabicyclo[3.2.1]octan-3-one) to explain variance in activity .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Q. How can stereoisomeric impurities be minimized during the synthesis of enantiopure derivatives?
- Chiral auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups early in the synthesis to enforce desired stereochemistry, as seen in tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .
- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in ester intermediates .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- ADMET modeling : Tools like SwissADME estimate logP (e.g., ~1.2), blood-brain barrier permeability, and CYP450 interactions based on SMILES data .
- MD simulations : Analyze the stability of the bicyclic core in aqueous and lipid environments to optimize bioavailability .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Buffered solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light exposure tests : UV-vis spectroscopy assesses photodegradation; amber vials are recommended for storage .
Q. What protocols validate the compound’s interaction with biological targets (e.g., receptors)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
